Caproate Spacer Required for Ternary Complex Formation
In electrophoretic mobility shift assays (EMSAs) using the tobramycin‑binding RNA aptamer J6f1 and streptavidin, Biotinamidocaproate Tobramycin Amide (BTA) induced a discrete RNA/protein complex, whereas the linker‑free analog Biotinyl Tobramycin (BT) produced no detectable complex at identical concentrations [1]. This demonstrates that the caproate spacer is essential for alleviating steric hindrance between the 60‑kDa streptavidin tetramer and the structured RNA aptamer [1].
| Evidence Dimension | Ternary complex formation (streptavidin + CID + RNA aptamer J6f1) |
|---|---|
| Target Compound Data | BTA (biotinamidocaproate tobramycin amide): Discrete complex observed at 10 µM |
| Comparator Or Baseline | BT (biotinyl tobramycin, no spacer): No complex observed at 10 µM |
| Quantified Difference | Qualitative: BTA (+) vs. BT (−) under identical EMSA conditions |
| Conditions | 240 nM ³²P‑labeled J6f1 RNA aptamer, 1.7 µM streptavidin, 10 µM CID, 2× TGE buffer, 5% native PAGE |
Why This Matters
Without the caproate spacer, the conjugate cannot function as a CID, precluding its use in RNA‑protein proximity assays, affinity pulldowns, or ternary complex‑based biosensors.
- [1] Kohn, M., et al. (2002). Forced engagement of a RNA/protein complex by a chemical inducer of dimerization to modulate gene expression. Proc. Natl. Acad. Sci. USA, 99(4), 1882–1887. (Fig. 1B, lanes 2‑4) View Source
